molecular formula C17H21N3O4S B3446263 ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No. B3446263
M. Wt: 363.4 g/mol
InChI Key: QVXLZAMLGZVOCK-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds .


Molecular Structure Analysis

The compound contains several functional groups, including an ester group (COOC2H5), a ketone group (C=O), and an amine group (NH) in the piperidine ring . These groups could potentially be involved in various chemical reactions.


Chemical Reactions Analysis

Pyrimidine derivatives are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can also undergo electrophilic substitution reactions . The piperidine ring can act as a nucleophile in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. Factors such as polarity, molecular size and shape, and the presence of hydrogen bonding can all affect properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many pyrimidine derivatives exhibit biological activity and are used as pharmaceuticals . Piperidine is a key part of many pharmaceuticals and can affect their binding to biological targets .

Future Directions

The study of pyrimidine and piperidine derivatives is a rich field with many potential directions for future research. These could include the synthesis of new derivatives, investigation of their biological activity, and development of pharmaceuticals .

properties

IUPAC Name

ethyl 5-methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-24-17(23)14-11(2)13-15(25-14)18-10-20(16(13)22)9-12(21)19-7-5-4-6-8-19/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXLZAMLGZVOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-4-oxo-3-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-methyl-4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

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